molecular formula C8H10N6O2 B8739862 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide CAS No. 95789-94-9

3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide

Cat. No.: B8739862
CAS No.: 95789-94-9
M. Wt: 222.20 g/mol
InChI Key: KAHYNXFZBYDMRJ-UHFFFAOYSA-N
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Description

3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is a chemical compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide typically involves the reaction of a purine derivative with a hydrazide. One common method includes the condensation of 6-oxo-3,6-dihydro-9H-purine with propanehydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative with similar structural features.

    Guanine: Another purine derivative with comparable properties.

    Hypoxanthine: A naturally occurring purine derivative.

Uniqueness

3-(6-Oxo-1H-purin-9(6H)-yl)propanehydrazide is unique due to its specific functional groups and potential applications. Its hydrazide moiety distinguishes it from other purine derivatives, providing unique reactivity and potential for various applications in scientific research.

Properties

CAS No.

95789-94-9

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

3-(6-oxo-1H-purin-9-yl)propanehydrazide

InChI

InChI=1S/C8H10N6O2/c9-13-5(15)1-2-14-4-12-6-7(14)10-3-11-8(6)16/h3-4H,1-2,9H2,(H,13,15)(H,10,11,16)

InChI Key

KAHYNXFZBYDMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2CCC(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.181 g (5.00 mmol) of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propionic acid, ethyl ester (AIT-0027) was placed into a 25 ml flask equipped with a magnetic stirring bar. About 5 ml absolute ethanol was added and then 2.50 g (50.00 mmol) of hydrazine hydrate was added and the solution was stirred at room temperature in a closed flask. A large amount of precipitate formed after about 30 minutes and the solution was allowed to stand overnight. The solution was filtered by vacuum and the white solid was washed with ethanol and then with ether. Upon drying, 0.890 g of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propanoic acid hydrazide (AIT-0056) as a white solid was obtained. Yield: 80%.
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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